

Spectroscopic Data for 1-(6-Methylpyridin-2-yl)piperazine: A Technical Overview

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Compound of Interest

Compound Name: **1-(6-Methylpyridin-2-yl)piperazine**

Cat. No.: **B109231**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the compound **1-(6-Methylpyridin-2-yl)piperazine**. Due to the limited availability of public domain experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds. It also provides standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

While specific experimental data for **1-(6-Methylpyridin-2-yl)piperazine** is not readily available in public databases, the following tables summarize the predicted spectroscopic characteristics. These predictions are derived from established principles of spectroscopy and data from analogous molecules containing pyridinyl and piperazinyl moieties.

Table 1: Predicted ^1H NMR Data for **1-(6-Methylpyridin-2-yl)piperazine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-H (3, 4, 5)	6.5 - 7.5	Multiplet	-
Piperazine-H (3, 5)	3.5 - 3.7	Triplet	~5
Piperazine-H (2, 6)	3.0 - 3.2	Triplet	~5
Methyl-H	2.4 - 2.5	Singlet	-
NH	1.5 - 2.5	Broad Singlet	-

Table 2: Predicted ^{13}C NMR Data for **1-(6-Methylpyridin-2-yl)piperazine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Pyridine C-2	158 - 162
Pyridine C-6	156 - 159
Pyridine C-4	137 - 140
Pyridine C-3, C-5	105 - 120
Piperazine C-2, C-6	45 - 50
Piperazine C-3, C-5	45 - 50
Methyl C	20 - 25

Table 3: Predicted Key IR Absorption Bands for **1-(6-Methylpyridin-2-yl)piperazine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Piperazine)	3250 - 3400	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2800 - 3000	Medium
C=N, C=C Stretch (Pyridine)	1550 - 1610	Strong
C-N Stretch	1250 - 1350	Strong

Table 4: Predicted Mass Spectrometry Data for **1-(6-Methylpyridin-2-yl)piperazine**

Ion	Predicted m/z	Notes
[M+H] ⁺	178.139	Molecular ion peak (protonated)
[M] ⁺	177.132	Molecular ion peak (radical cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **1-(6-Methylpyridin-2-yl)piperazine**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Solvent: CDCl₃ or DMSO-d₆.
- Temperature: 298 K.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Solvent: CDCl₃ or DMSO-d₆.
- Temperature: 298 K.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(6-Methylpyridin-2-yl)piperazine**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- Perform a background scan with no sample present.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(6-Methylpyridin-2-yl)piperazine**.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Acquisition Parameters (ESI):

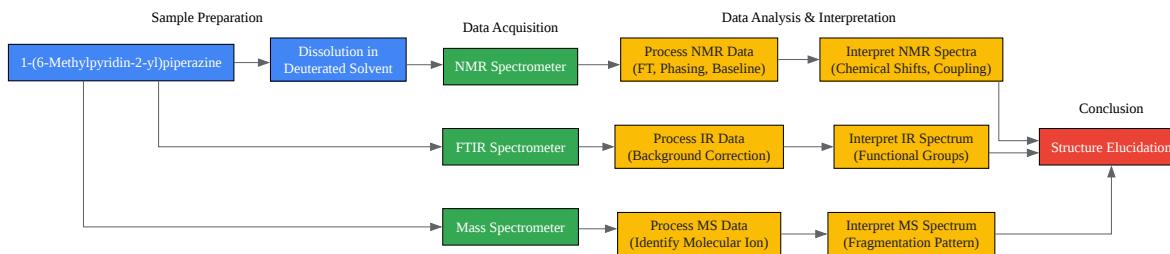
- Ionization Mode: Positive ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-5 kV.
- Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Data Processing:

- Acquire the mass spectrum.
- Identify the molecular ion peak ($[M+H]^+$).
- Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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